molecular formula C18H10ClF5N2O3S B2595401 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)-N-(2,4-difluorophenyl)benzenesulfonamide CAS No. 338775-42-1

4-(3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)-N-(2,4-difluorophenyl)benzenesulfonamide

Cat. No.: B2595401
CAS No.: 338775-42-1
M. Wt: 464.79
InChI Key: TZJBIWCMGPESQW-UHFFFAOYSA-N
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Description

4-(3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)-N-(2,4-difluorophenyl)benzenesulfonamide is a complex organic compound that features a combination of pyridine, benzene, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)-N-(2,4-difluorophenyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyridine Derivative: The initial step often involves the chlorination and trifluoromethylation of pyridine to obtain 3-chloro-5-(trifluoromethyl)pyridine.

    Ether Formation: This intermediate is then reacted with a phenol derivative under basic conditions to form the pyridin-2-yloxy moiety.

    Sulfonamide Formation: The final step involves the reaction of the pyridin-2-yloxy intermediate with 2,4-difluoroaniline in the presence of a sulfonyl chloride to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonamide groups.

    Oxidation and Reduction: The pyridine and benzene rings can participate in oxidation and reduction reactions, although these are less common due to the stability of the aromatic systems.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products

    Substitution: Products typically include derivatives where the chloro or sulfonamide groups have been replaced by other nucleophiles.

    Oxidation/Reduction: Products include various oxidized or reduced forms of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)-N-(2,4-difluorophenyl)benzenesulfonamide is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to modulate specific biological pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)-N-(2,4-difluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structural features allow it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)-N-(2,4-difluorophenyl)benzenesulfonamide
  • This compound

Uniqueness

Compared to similar compounds, this compound stands out due to its specific combination of functional groups. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-(2,4-difluorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClF5N2O3S/c19-14-7-10(18(22,23)24)9-25-17(14)29-12-2-4-13(5-3-12)30(27,28)26-16-6-1-11(20)8-15(16)21/h1-9,26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJBIWCMGPESQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClF5N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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